N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core and a thiophene carboxamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide typically involves the condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine with 5-ethyl-3-thiophenecarboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazolo[3,4-b]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as TRKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,3,4-oxadiazole derivatives
Uniqueness
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a thiophene carboxamide moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-4-11-6-10(7-21-11)15(20)17-14-12-8(2)5-9(3)16-13(12)18-19-14/h5-7H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOGIKWHYIZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NNC3=C2C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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